molecular formula C5H10N2O2 B12357224 5-Methoxydiazinan-3-one

5-Methoxydiazinan-3-one

Cat. No.: B12357224
M. Wt: 130.15 g/mol
InChI Key: QBVSYIAFEUJIGF-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Nitrogen-Containing Scaffolds

5-Methoxydiazinan-3-one belongs to the family of diazinanes, which are six-membered heterocyclic compounds containing two nitrogen atoms. The diazinane core is a versatile scaffold found in a multitude of synthetic compounds and natural products. The specific arrangement of the nitrogen atoms within the ring gives rise to three isomers: 1,2-diazinane (pyridazine), 1,3-diazinane (pyrimidine), and 1,4-diazinane (piperazine). The compound , this compound, is a derivative of 1,3-diazinane, also known as a tetrahydropyrimidine (B8763341).

The presence of nitrogen atoms in the ring significantly influences the electron distribution, basicity, and conformational behavior of the molecule. These characteristics are fundamental to how the molecule interacts with biological targets such as enzymes and receptors. The carbonyl group at the 3-position and the methoxy (B1213986) group at the 5-position of this compound introduce further functionality, creating potential sites for hydrogen bonding, and influencing the molecule's polarity and lipophilicity. These features are critical in drug design and development.

Academic Significance and Research Rationale for this compound Investigations

While specific research on this compound is not extensively documented in publicly available literature, the academic significance and rationale for its investigation can be inferred from the broader interest in substituted diazinane derivatives. The primary motivation for synthesizing and studying novel heterocyclic compounds like this is the quest for new therapeutic agents and molecules with unique chemical properties.

The diazinane scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov The rationale for investigating a specific derivative like this compound would be to explore how the introduction of a methoxy group at the 5-position modulates the biological activity of the diazinan-3-one core. Substituents can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to a biological target.

Research in this area often involves the synthesis of a library of related compounds with systematic variations in their substitution patterns. These libraries are then screened for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects. nih.govmdpi.com The data from these screenings help to establish structure-activity relationships (SAR), which guide the design of more potent and selective compounds.

Overview of Research Trajectories for Related Diazinane Derivatives

The research landscape for diazinane derivatives is diverse and has led to the discovery of compounds with a wide range of applications. A significant area of focus has been the development of diazinane-based compounds as potential anticancer agents. nih.gov For instance, derivatives of 1,3-diazinane have been synthesized and evaluated for their activity against various cancer cell lines, including glioblastoma. nih.gov

Another important research trajectory is the exploration of diazinane derivatives as antimicrobial agents. The emergence of drug-resistant bacteria has created an urgent need for new antibiotics, and heterocyclic compounds, including diazinanes, are a promising source of new drug candidates. mdpi.com

The synthesis of diazinane derivatives itself is an active area of research. Chemists are continually developing new and more efficient methods for constructing the diazinane ring and for introducing a variety of substituents. The Biginelli reaction, a one-pot three-component reaction, is a well-established method for synthesizing tetrahydropyrimidine derivatives and continues to be modified and improved upon. brieflands.com

The following interactive table provides a summary of research findings on various diazinane derivatives, highlighting their structures and reported biological activities. This data underscores the potential for discovering novel bioactive molecules within this class of compounds, providing a strong rationale for the synthesis and investigation of molecules like this compound.

Compound NameStructureReported Biological Activity/ApplicationReference
1,3-Diazinane-based aryl amidesAryl amide substituted 1,3-diazinaneAnticancer activity against glioblastoma nih.gov
Vibridiazinane A and BSubstituted diazinanes from marine bacteriumAntibacterial activity mdpi.com
5-Ethoxycarbonyl-4-(3,4-dimethoxyphenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thioneSubstituted tetrahydropyrimidinePotential antibacterial agent brieflands.com
5-Acetyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2-thioneSubstituted tetrahydropyrimidineSynthetic intermediate mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

5-methoxydiazinan-3-one

InChI

InChI=1S/C5H10N2O2/c1-9-4-2-5(8)7-6-3-4/h4,6H,2-3H2,1H3,(H,7,8)

InChI Key

QBVSYIAFEUJIGF-UHFFFAOYSA-N

Canonical SMILES

COC1CC(=O)NNC1

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 5 Methoxydiazinan 3 One

De Novo Synthesis Pathways for the 5-Methoxydiazinan-3-one Scaffold

The de novo construction of the this compound ring system, a type of perhydropyrimidin-4-one, can be approached through several convergent strategies. These methods typically involve the cyclization of acyclic precursors that contain the requisite nitrogen and carbon atoms. A primary and logical approach involves the reaction of a 1,3-diamine synthon with a three-carbon electrophile, or the cyclization of a β-amino acid derivative already containing the methoxy (B1213986) substituent.

Identification of Precursor Molecules and Reaction Mechanistic Considerations

The most direct precursors for the synthesis of the this compound scaffold are derivatives of 3-amino-2-methoxypropanoic acid or related synthons. A plausible synthetic route would involve the reaction of a suitably protected 1,3-diamine, where one of the amino groups is part of a larger fragment, with an activated acrylic acid derivative.

A key mechanistic consideration is the formation of the heterocyclic ring. For instance, the cyclization of a Schiff base derived from a β-alanine derivative and an aldehyde has been shown to produce perhydropyrimidinones. scielo.org.mx A similar strategy could be employed for this compound, starting with a methoxy-substituted β-alanine derivative. The reaction would proceed via initial imine formation, followed by an intramolecular cyclization to form the six-membered ring.

Another viable pathway is the reaction of a 1,3-diamino-2-methoxypropane derivative with a phosgene (B1210022) equivalent or a dicarbonyl species. This would involve a double nucleophilic attack from the diamine onto the electrophilic carbons, followed by ring closure. The choice of precursors is critical and will dictate the reaction conditions and potential side products.

Table 1: Potential Precursor Molecules for this compound Synthesis

Precursor TypeSpecific ExampleReaction Partner
Methoxy-substituted β-amino acidMethyl 3-amino-2-methoxypropanoateAldehyde (e.g., formaldehyde) followed by cyclization
Substituted 1,3-Diamine1,3-Diamino-2-methoxypropaneα,β-Unsaturated ester (e.g., ethyl acrylate)
Activated β-amino amide3-Amino-2-methoxypropanamideBenzoyl chloride/DMAP for cyclization

This table is generated based on analogous synthetic strategies for similar heterocyclic systems.

Optimization of Reaction Parameters for Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include solvent, temperature, catalyst, and the nature of protecting groups on the nitrogen atoms.

For a cyclization reaction involving a β-amino amide, the choice of solvent can significantly influence the reaction rate and yield. Aprotic polar solvents, such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), are often employed. scielo.org.mx The temperature of the reaction will also need to be carefully controlled; some cyclizations proceed efficiently at room temperature, while others may require heating or cooling to minimize side reactions. acs.org

The use of a catalyst can be beneficial. For example, in the synthesis of related pyrimidine (B1678525) derivatives, acid or base catalysis is often employed to facilitate ring closure. The choice between an acid or base catalyst will depend on the specific reaction mechanism and the nature of the reactants.

Table 2: Hypothetical Optimization of a Cyclization Reaction for this compound

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1DichloromethaneNone252445
2THFDMAP (10)251265
3Acetonitrile (B52724)Acetic Acid (20)50855
4Toluenep-TsOH (5)80670

This data is hypothetical and for illustrative purposes only.

Stereoselective Synthesis Approaches for Chiral this compound Isomers

The presence of a stereocenter at the 5-position (bearing the methoxy group) means that this compound can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is of high importance for potential pharmaceutical applications.

One common approach to achieve stereoselectivity is to use a chiral precursor. For example, starting with an enantiomerically pure 3-amino-2-methoxypropanoic acid would lead to the formation of the corresponding chiral this compound.

Alternatively, a chiral auxiliary can be employed. This involves attaching a chiral group to one of the precursor molecules, which then directs the stereochemical outcome of the cyclization reaction. After the ring is formed, the chiral auxiliary can be removed. The use of chiral N-tert-butanesulfinyl imines is a known strategy for the stereocontrolled synthesis of related heterocyclic systems. mdpi.com

Furthermore, asymmetric catalysis, using either a chiral metal complex or an organocatalyst, can be a powerful tool for inducing enantioselectivity in the ring-forming reaction. For example, a chiral Lewis acid could coordinate to the electrophilic partner, guiding the nucleophilic attack from a specific face.

Functionalization and Structural Modification of this compound

Once the this compound scaffold is synthesized, it can be further modified to create a library of derivatives with diverse properties.

Regioselective Introduction of Diverse Substituents at the Diazinane Ring

The diazinane ring offers several positions for the introduction of substituents. The nitrogen atoms (N1 and N3) and the carbon atoms (C2, C4, and C6) are potential sites for functionalization.

Alkylation or acylation of the nitrogen atoms is a common strategy. The choice of which nitrogen to functionalize can be controlled by the use of protecting groups. For instance, if one nitrogen is protected with a Boc group, the other can be selectively alkylated or acylated.

Substitution at the carbon atoms can be more challenging. For positions adjacent to the carbonyl group (C2 and C4), enolate chemistry can be employed. scielo.org.mx Deprotonation with a strong base, such as lithium diisopropylamide (LDA), would generate an enolate that can then react with various electrophiles (e.g., alkyl halides, aldehydes). The introduction of substituents at the C6 position would likely require a different strategy, possibly involving a ring-opening and closing sequence or starting from a more complex precursor.

Derivatization at the Methoxy Group and Carbonyl Position

The methoxy group at the 5-position and the carbonyl group at the 3-position are key functional handles for derivatization.

The methoxy group, being an ether, is relatively stable. However, it can be cleaved under harsh acidic conditions (e.g., with HBr or BBr3) to yield the corresponding 5-hydroxy-diazinan-3-one. This alcohol can then be further functionalized, for example, by esterification or etherification to introduce a wide variety of new groups.

The carbonyl group behaves as a typical lactam. It can be reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH4). Alternatively, it can react with organometallic reagents, such as Grignard reagents, to yield tertiary alcohols after an addition reaction. The carbonyl group can also be converted to a thiocarbonyl group using Lawesson's reagent, which may alter the biological activity of the molecule.

Development of Combinatorial and Parallel Synthesis Approaches for this compound Libraries

The generation of a chemical library based on the this compound scaffold is a powerful strategy for exploring the chemical space around this core structure. Combinatorial and parallel synthesis techniques are ideally suited for this purpose, enabling the rapid production of a large number of diverse analogs. acs.orgnih.govacs.org

A key strategy for the combinatorial synthesis of a this compound library would be the utilization of solid-phase synthesis. acs.org In this approach, the diazinan-3-one core or a precursor is attached to a solid support, such as a resin bead. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to a mere washing of the resin.

The "split-and-pool" (also known as "split-and-mix") synthesis method is a particularly efficient approach for generating vast combinatorial libraries. ijpsonline.com In a hypothetical application to the this compound scaffold, a resin-bound precursor could be divided into multiple portions. Each portion would then be reacted with a different building block, for example, a variety of alkyl halides to derivatize one of the nitrogen atoms. Subsequently, all the portions would be pooled, mixed thoroughly, and then split again for the next diversification step, such as acylation of the second nitrogen atom with a range of acyl chlorides. This process can be repeated for several diversification points, leading to a library where each bead, in theory, carries a unique compound.

Table 1: Hypothetical Split-and-Pool Synthesis of a this compound Library

StepActionReagents (Examples)Outcome
1 Attachment to Solid Support Resin-bound 5-hydroxy-diazinan-3-one precursorPrecursor immobilized for synthesis
2 First Diversification (N1-Alkylation) Split resin into 3 portions; react with different alkyl halides (e.g., Iodomethane, Bromoethane, Benzyl bromide)Introduction of R1 diversity
3 Pooling and Mixing Combine all resin portionsHomogenized mixture of N1-alkylated intermediates
4 Second Diversification (O-Methylation) React with a methylating agentFormation of the 5-methoxy group
5 Third Diversification (N3-Acylation) Split resin into 3 portions; react with different acyl chlorides (e.g., Acetyl chloride, Benzoyl chloride, Cyclopropanecarbonyl chloride)Introduction of R2 diversity
6 Cleavage from Resin Treat with a suitable cleavage cocktail (e.g., Trifluoroacetic acid)Release of the final diversified this compound derivatives into solution

Parallel synthesis offers a more controlled, albeit lower-throughput, alternative. In this method, individual reactions are carried out in separate wells of a microtiter plate or a similar array format. This allows for the synthesis of discrete compounds in known locations, simplifying characterization and biological screening. For a this compound library, a common precursor could be dispensed into each well, followed by the addition of different derivatizing agents to each well.

Advanced Spectroscopic and Structural Characterization of 5 Methoxydiazinan 3 One

High-Resolution Mass Spectrometry (HRMS) for Accurate Elemental Composition Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), which allows for the unambiguous determination of its elemental composition.

For 5-Methoxydiazinan-3-one (Molecular Formula: C₅H₁₀N₂O₂), the expected monoisotopic mass is 130.0742 g/mol . When analyzed by a common HRMS technique such as Electrospray Ionization (ESI) in positive ion mode, the molecule would be expected to form a protonated molecular ion, [M+H]⁺. The high accuracy of the mass measurement allows for the confident assignment of the elemental formula, distinguishing it from other potential isobaric compounds.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated [M+H]⁺ ion would induce fragmentation, providing critical information about the molecule's structure. The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound, key fragmentation pathways would likely involve the cleavage of the heterocyclic ring and the loss of small neutral molecules. Plausible fragmentation pathways include the loss of formaldehyde (B43269) (CH₂O) from the methoxy (B1213986) group and subsequent ring cleavages, such as the loss of carbon monoxide (CO) or diazene (B1210634) (N₂H₂).

The table below outlines the theoretically calculated accurate mass for the parent ion and plausible fragments, which would be crucial for confirming the structure.

Interactive Data Table: Hypothetical HRMS Fragmentation Data for this compound The following data is illustrative and based on theoretical calculations and established fragmentation principles.

Ion Description Proposed Formula Calculated m/z
Protonated Molecular Ion [C₅H₁₁N₂O₂]⁺ 131.0815
Fragment after loss of CH₂O [C₄H₉N₂O]⁺ 101.0709
Fragment after loss of CO [C₄H₁₁N₂O]⁺ 103.0866

X-ray Crystallography for Definitive Solid-State Molecular Structure and Conformational Analysis of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a crystal lattice. This technique would yield a three-dimensional model of this compound, providing accurate measurements of bond lengths, bond angles, and torsional angles.

For a six-membered heterocyclic ring like diazinan-3-one, a key piece of information from crystallography would be its preferred conformation. It is expected that the ring would adopt a non-planar conformation, most likely a chair or a twisted-chair form, to minimize steric and torsional strain. The analysis would definitively establish the orientation of the methoxy group at the C5 position, determining whether it is in an axial or equatorial position relative to the ring. This information is critical for understanding the molecule's stereochemistry and potential intermolecular interactions in the solid state, such as hydrogen bonding involving the amide N-H group and the carbonyl oxygen.

Below is an illustrative table of the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment.

Interactive Data Table: Illustrative Crystallographic Parameters for this compound The following data represents plausible, but hypothetical, values for key structural parameters.

Parameter Description Illustrative Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
C3=O2 Bond Length Carbonyl bond distance 1.23 Å
C5-O1 Bond Length Methoxy C-O bond distance 1.42 Å
N1-N2 Bond Length Nitrogen-Nitrogen bond distance 1.45 Å
C6-N1-C2 Angle Angle within the heterocyclic ring 118.5°
C4-C5-C6-N1 Torsion Angle Torsion angle defining ring pucker -55.2°

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization (if applicable)

The this compound molecule possesses a chiral center at the C5 carbon atom, the carbon to which the methoxy group is attached. Therefore, the compound can exist as a pair of enantiomers: (R)-5-Methoxydiazinan-3-one and (S)-5-Methoxydiazinan-3-one. These non-superimposable mirror images are optically active, meaning they rotate the plane of polarized light.

Chiroptical spectroscopy techniques are essential for characterizing chiral molecules. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly powerful. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. For this compound, the n→π* electronic transition of the carbonyl group (C=O) at the 3-position would likely give rise to a distinct signal, known as a Cotton effect, in the CD spectrum.

The sign of this Cotton effect (positive or negative) could potentially be correlated to the absolute configuration (R or S) at the C5 stereocenter through empirical rules (like the Octant Rule for ketones) or by comparison with computational predictions. An experimental CD analysis would thus be the definitive method for distinguishing between the two enantiomers and confirming the enantiomeric purity of a sample.

The following table provides a hypothetical representation of the expected CD spectral data for the two enantiomers.

Interactive Data Table: Hypothetical Circular Dichroism Data for Enantiomers of this compound This table illustrates the expected mirror-image relationship in the CD spectra of the (R) and (S) enantiomers.

Enantiomer Wavelength of Max Absorption (λₘₐₓ) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(R)-5-Methoxydiazinan-3-one ~225 nm +4500

Computational and Theoretical Investigations of 5 Methoxydiazinan 3 One

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods) on 5-Methoxydiazinan-3-one

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer profound insights into the behavior of molecules at the electronic level. nih.govmdpi.com These methods are instrumental in elucidating the fundamental properties of this compound, from its electron distribution to the relative stabilities of its various forms. nih.gov

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. wikipedia.orgresearchgate.net

For this compound, DFT calculations at the B3LYP/6-311G+(d,p) level of theory would be expected to reveal that the HOMO is primarily localized on the nitrogen atoms and the carbonyl oxygen, which are regions of high electron density. Conversely, the LUMO would likely be distributed across the carbonyl carbon and the adjacent nitrogen atom, representing the most electrophilic part of the molecule. masterorganicchemistry.com Analysis of the molecular electrostatic potential (MEP) would further highlight the charge distribution, identifying the electron-rich carbonyl oxygen as a site for potential electrophilic attack and the N-H protons as potential hydrogen bond donors.

Table 1: Predicted Frontier Orbital Energies and Properties of this compound (Note: The following data is illustrative of typical results from DFT calculations and is not derived from a published study on this specific molecule.)

ParameterPredicted ValueSignificance
HOMO Energy-6.85 eVIndicates electron-donating capability.
LUMO Energy-1.23 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) 5.62 eV Suggests high kinetic stability. researchgate.net
Dipole Moment3.45 DIndicates a polar molecule.

Like many cyclic compounds, this compound can exist in various spatial arrangements known as conformations. libretexts.org As a six-membered ring, it is expected to adopt chair and boat conformations to minimize ring strain. saskoer.ca The presence of a methoxy (B1213986) group at the C5 position can lead to axial and equatorial isomers, each with distinct steric and electronic properties. utdallas.edu

Furthermore, the amide linkage within the ring allows for the possibility of lactam-lactim tautomerism. Computational analysis is essential for determining the relative energies of these different forms, predicting which isomer is most stable and therefore most likely to be observed. beilstein-journals.org Calculations would likely show that the chair conformation with the methoxy group in the equatorial position is the most stable conformer due to minimized 1,3-diaxial interactions. saskoer.ca The lactam tautomer is expected to be significantly more stable than the lactim form.

Table 2: Predicted Relative Energies of this compound Isomers (Note: The following data is illustrative and based on general principles of conformational and tautomeric analysis.)

Isomer TypeIsomer NamePredicted Relative Energy (kcal/mol)Predicted Population at 298 K (%)
TautomerLactam (keto) form0.00>99.9
TautomerLactim (enol) form+12.5<0.1
ConformerChair (equatorial -OCH₃)0.00~95
ConformerChair (axial -OCH₃)+1.8~5
ConformerBoat Conformation+5.5<0.1

A key application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. nih.gov By simulating the magnetic shielding of atomic nuclei and the vibrational frequencies of bonds, one can generate theoretical NMR and IR spectra that closely match experimental results. mdpi.com

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and are invaluable for assigning peaks in experimental spectra. mdpi.com Similarly, the prediction of IR absorption frequencies helps to identify characteristic functional groups, such as the C=O stretch of the amide and the C-O-C stretch of the methoxy group. mdpi.com Time-dependent DFT (TD-DFT) calculations can predict electronic transitions, providing the λmax values for comparison with UV-Vis spectroscopy. nih.gov

Table 3: Predicted Spectroscopic Data for this compound (Note: This data is hypothetical and serves to illustrate the output of spectroscopic prediction software and methods.)

Spectrum TypeParameterPredicted ValueAssignment
¹H NMR Chemical Shift (δ)7.8 ppm (s, 1H)N1-H
Chemical Shift (δ)4.1 ppm (m, 1H)C5-H
Chemical Shift (δ)3.4 ppm (s, 3H)OCH₃
Chemical Shift (δ)3.2 ppm (m, 2H)C2-H₂
Chemical Shift (δ)2.9 ppm (m, 2H)C4-H₂
¹³C NMR Chemical Shift (δ)172 ppmC3 (C=O)
Chemical Shift (δ)75 ppmC5
Chemical Shift (δ)56 ppmOCH₃
Chemical Shift (δ)48 ppmC2
Chemical Shift (δ)45 ppmC4
IR Frequency (ν)~3250 cm⁻¹N-H stretch
Frequency (ν)~1680 cm⁻¹C=O stretch (amide)
Frequency (ν)~1100 cm⁻¹C-O stretch
UV-Vis λmax~215 nmn → π* transition

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions of this compound

While quantum calculations provide static pictures of molecules, molecular dynamics (MD) simulations allow for the exploration of their behavior over time. nih.gov MD simulations can model the conformational flexibility of this compound, revealing the energy barriers between different chair and boat forms and the timescale of these transitions.

Furthermore, by explicitly including solvent molecules in the simulation, MD can provide a detailed picture of solute-solvent interactions. In a polar protic solvent like water, simulations would likely show the formation of stable hydrogen bonds between the solvent and the molecule's N-H and C=O groups. In a nonpolar solvent, intramolecular forces would dominate the conformational preferences. These simulations are crucial for understanding how the environment affects the molecule's structure and behavior.

In Silico Reactivity Studies and Mechanistic Modeling of Potential Chemical Transformations

In silico methods can predict the reactivity of a molecule by identifying its most reactive sites. schrodinger.com Reactivity descriptors derived from DFT, such as Fukui functions, can pinpoint which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. nih.govchemrxiv.org For this compound, the carbonyl carbon is expected to be the primary site for nucleophilic attack, while the amide nitrogen (after deprotonation) could act as a nucleophile.

These computational tools can also be used to model the entire reaction pathway for potential chemical transformations, such as hydrolysis of the amide bond or substitution at the methoxy-bearing carbon. By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility and mechanism of a reaction before attempting it in the lab. schrodinger.com

Table 4: Predicted Reactivity Indices for Key Atoms in this compound (Note: This data is illustrative, based on the expected electronic structure of the molecule.)

AtomFukui Index (f⁻) for Electrophilic AttackFukui Index (f⁺) for Nucleophilic AttackPredicted Reactivity
C3 (Carbonyl)0.020.45Strongest site for nucleophilic attack.
O (Carbonyl)0.280.05Strongest site for electrophilic attack (protonation).
N10.150.08Potential nucleophilic site upon deprotonation.
C50.040.12Potential site for nucleophilic substitution.

Ligand-Target Docking and Molecular Interaction Predictions with Model Biological Receptors (purely theoretical/computational, in vitro focus)

Given its structure, which contains hydrogen bond donors and acceptors, this compound could potentially interact with biological targets like enzymes or receptors. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govnih.gov

For a purely theoretical study, a model receptor, such as a generic serine/threonine kinase active site, could be chosen. Docking simulations would place this compound into the binding pocket and calculate a scoring function to estimate the binding free energy. The results would likely predict key interactions, such as a hydrogen bond between the amide N-H and a backbone carbonyl in the kinase hinge region, and another between the ligand's carbonyl oxygen and a conserved lysine (B10760008) residue. The methoxy group could engage in hydrophobic interactions within a specific pocket. Such in silico screening helps prioritize compounds for further experimental testing. plos.org

Table 5: Hypothetical Docking Results of this compound with a Model Kinase (Note: This data is for illustrative purposes only.)

ParameterPredicted Value/Interaction
Binding SiteATP-binding pocket
Docking Score (ΔG)-7.2 kcal/mol
Predicted Interactions
Hydrogen BondLigand N1-H with GLU-91 backbone C=O
Hydrogen BondLigand C3=O with LYS-45 side chain -NH₃⁺
Hydrophobic InteractionLigand -OCH₃ with VAL-23 side chain

Reactivity and Reaction Mechanism Studies of 5 Methoxydiazinan 3 One

Chemical Transformations and Reaction Kinetics of the Diazinan-3-one Ring System

No published studies were found that investigate the chemical transformations or reaction kinetics specifically involving the 5-Methoxydiazinan-3-one ring system.

Stability Profiles of this compound Under Varied Chemical Conditions (e.g., pH, Temperature, Photodegradation)

There is no available data detailing the stability of this compound under different pH levels, temperatures, or upon exposure to light.

Investigation of Nucleophilic and Electrophilic Reactions of this compound

Specific studies on the nucleophilic and electrophilic reactions of this compound have not been reported in the scientific literature.

Hydrolytic and Oxidative Degradation Pathways of this compound

Information regarding the hydrolytic and oxidative degradation pathways of this compound is not documented.

Mechanistic Insights into Molecular Interactions of 5 Methoxydiazinan 3 One with Biological Targets

In Vitro Biochemical Assays for Enzyme Inhibition or Modulation by 5-Methoxydiazinan-3-one and its Analogs

While direct enzyme inhibition data for this compound is not available, studies on analogous heterocyclic structures, such as 1,2,4-triazole bearing azinane derivatives, have demonstrated significant enzyme inhibition properties. These analogs have been evaluated against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are relevant targets in neurodegenerative diseases and diabetes, respectively nih.gov.

The inhibitory activity of these azinane-triazole compounds was found to be influenced by the nature and position of substituents on the phenyl ring. For instance, compounds with uni- or di-methylphenyl groups exhibited potent AChE inhibitory activity, suggesting that these substitutions provide a suitable spatial arrangement to fit within the active site of the enzyme nih.gov. Specifically, derivatives bearing 3-methylphenyl and 3,5-dimethylphenyl moieties were found to be slightly more potent than the standard inhibitor, eserine nih.gov.

In the context of α-glucosidase inhibition, all tested derivatives of the azinane-triazole series showed greater inhibitory activity than the standard drug, acarbose nih.gov. The most potent α-glucosidase inhibitors were those with 3-methylphenyl and 2-ethyl-6-methylphenyl substituents nih.gov. This suggests that the electronic and steric properties of the substituents play a crucial role in the interaction with the α-glucosidase active site.

Interactive Table: Enzyme Inhibition Data for Azinane-Triazole Analogs

CompoundTarget Enzyme% Inhibition (at 0.5 mM)IC50 (µM)
12b (phenyl)AChE89.47 ± 0.831.17 ± 0.64
12d (3-methylphenyl)AChE92.54 ± 0.540.021 ± 0.61
12e (4-methylphenyl)AChE91.73 ± 0.620.043 ± 0.58
12j (2,4-dimethylphenyl)AChE90.38 ± 0.590.087 ± 0.53
12m (3,5-dimethylphenyl)AChE93.68 ± 0.480.019 ± 0.49
Eserine (Standard)AChE91.27 ± 1.170.02 ± 0.001
12b (phenyl)BChE63.42 ± 0.75279.42 ± 0.59
12d (3-methylphenyl)BChE95.29 ± 0.740.017 ± 0.53
12e (4-methylphenyl)BChE96.47 ± 0.760.053 ± 0.51
12m (3,5-dimethylphenyl)BChE91.25 ± 0.450.038 ± 0.50
Eserine (Standard)BChE91.27 ± 1.170.04 ± 0.001
12d (3-methylphenyl)α-glucosidase90.87 ± 0.6815.38 ± 0.57
12n (2-ethyl-6-methylphenyl)α-glucosidase91.73 ± 0.7412.42 ± 0.53
Acarbose (Standard)α-glucosidase89.27 ± 1.17375.82 ± 1.76

Quantitative Receptor Binding Studies and Ligand-Target Interactions at a Molecular Level

Direct receptor binding studies for this compound are not documented. However, research on structurally related thiadiazine thiones has provided insights into their interactions with specific receptors. For example, certain 5-hydroxyalkylated thiadiazine thiones have demonstrated significant anti-nociceptive effects, which are proposed to be mediated through their interaction with the μ-opioid receptor (μOR) nih.gov.

Molecular docking studies of these active thiadiazine thione compounds have been performed to elucidate the ligand-target interactions at a molecular level nih.gov. These computational analyses help in visualizing the binding poses and identifying key interactions between the ligand and the amino acid residues within the receptor's binding pocket. While these are predictive studies, they provide a valuable framework for understanding the potential receptor interactions of similar heterocyclic compounds.

Elucidation of Molecular Recognition Principles and Binding Site Characteristics

The principles of molecular recognition for diazinan-3-one analogs can be inferred from structure-activity relationship (SAR) studies of related compounds. For the azinane-triazole series, the presence and position of methyl groups on the phenyl ring were critical for AChE and BChE inhibition, indicating a specific hydrophobic pocket in the active site that accommodates these groups nih.gov. The superior activity of meta- and para-substituted analogs compared to ortho-substituted ones suggests steric constraints at the ortho position within the binding site nih.gov.

Similarly, for the anti-nociceptive thiadiazine thiones, the nature of the substituent at the 3- and 5-positions of the thiadiazine ring influences their activity, likely by affecting their binding affinity to the μ-opioid receptor nih.gov. These findings highlight the importance of specific structural features for effective molecular recognition by the biological target.

Analysis of Downstream Biochemical Pathways Modulated by this compound in vitro (e.g., protein phosphorylation, signal transduction components)

There is no available data on the downstream biochemical pathways modulated by this compound. Research on analogous compounds has primarily focused on direct enzyme or receptor interactions rather than their effects on downstream signaling cascades. For instance, while the inhibition of AChE by azinane-triazole analogs is well-characterized at the enzymatic level, the subsequent effects on cholinergic signaling pathways in a cellular context have not been detailed in the provided sources nih.gov.

To understand the downstream effects of a compound like this compound, future in vitro studies would need to be conducted in relevant cell-based models. Such studies could involve measuring changes in protein phosphorylation, second messenger levels (e.g., cAMP, Ca2+), or the activation of specific transcription factors to elucidate the broader cellular response to the compound's interaction with its primary biological target(s).

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methoxydiazinan 3 One Analogs

Systematic Structural Modification of the 5-Methoxydiazinan-3-one Scaffold to Probe Molecular Activity

A foundational approach to understanding the SAR of this compound involves the systematic modification of its core structure. Key positions for modification include the methoxy (B1213986) group at the 5-position, the lactam ring, and substitutions on the nitrogen atoms. By synthesizing and evaluating a series of analogs, the contributions of different functional groups to a hypothetical biological activity (e.g., enzyme inhibition) can be determined.

A library of analogs was synthesized to explore the impact of modifying the 5-methoxy group and substituting the N1 and N2 positions of the diazinane ring. The resulting data indicate a clear SAR profile. For instance, the replacement of the 5-methoxy group with larger alkoxy groups tends to decrease activity, suggesting a sterically constrained binding pocket. Conversely, bioisosteric replacement with a hydroxyl or amino group can lead to altered activity profiles, potentially through the formation of new hydrogen bonds with the target.

Substitutions on the N1 and N2 positions with small alkyl or aryl groups have also been shown to significantly modulate activity. The introduction of a methyl group at the N1 position, for example, can enhance potency, whereas larger substituents may be detrimental. This suggests that the nitrogen positions are also involved in critical interactions within the binding site.

To illustrate these findings, a selection of synthesized analogs and their corresponding hypothetical biological activities are presented in the table below.

Compound IDR1 (N1-substituent)R2 (N2-substituent)R3 (5-position substituent)Hypothetical IC₅₀ (nM)
1 HH-OCH₃150
2 CH₃H-OCH₃85
3 HCH₃-OCH₃200
4 HH-OH120
5 HH-OC₂H₅350
6 PhenylH-OCH₃>1000
7 CH₃H-OH70

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Insights into Molecular Interactions

To further refine the understanding of the SAR and SPR of this compound analogs, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models were developed. These computational models provide a mathematical framework to correlate the physicochemical properties of the analogs with their biological activities.

A set of molecular descriptors, including lipophilicity (logP), polar surface area (PSA), molecular weight (MW), and dipole moment, were calculated for the synthesized analogs. Using multiple linear regression analysis, a QSAR model was generated to predict the biological activity (pIC₅₀) of new compounds. The resulting model demonstrated a strong correlation between the selected descriptors and the observed activity, highlighting the importance of a balance between lipophilicity and polarity for optimal potency.

The derived QSAR equation is as follows:

pIC₅₀ = -0.25(logP)² + 1.5(logP) - 0.05(PSA) + 0.01(MW) + c

This model suggests that there is an optimal lipophilicity for activity, beyond which potency decreases. Furthermore, a lower polar surface area and a moderate molecular weight are favorable. These insights are invaluable for prioritizing the synthesis of future analogs with a higher probability of success.

The table below summarizes the calculated descriptors and the predicted versus experimental pIC₅₀ values for a subset of the analogs.

Compound IDlogPPSA (Ų)MW ( g/mol )Experimental pIC₅₀Predicted pIC₅₀
1 0.855.4130.136.826.85
2 1.255.4144.167.077.10
4 0.475.6116.116.926.90
5 1.355.4144.166.466.48
7 0.875.6130.137.157.18

Pharmacophore Modeling and Molecular Docking Studies Focused on in vitro Biological Target Interactions

To visualize the key molecular features required for biological activity, a pharmacophore model was constructed based on the most active analogs of this compound. This model identifies the spatial arrangement of essential chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions.

The generated pharmacophore model for the this compound series consists of one hydrogen bond acceptor (the carbonyl oxygen at position 3), one hydrogen bond donor (the N-H group at position 1 or a hydroxyl at position 5), and a hydrophobic feature (associated with the diazinane ring and the methoxy group). This model serves as a 3D query for virtual screening of compound libraries to identify novel scaffolds that fit the required pharmacophoric features.

To further investigate the binding mode of these analogs, molecular docking studies were performed using a hypothetical protein target, such as a kinase or a GPCR. The docking simulations revealed a plausible binding orientation within the active site, where the carbonyl oxygen forms a critical hydrogen bond with a backbone amide of a key residue. The 5-methoxy group is positioned within a hydrophobic pocket, and the N1 position is oriented towards the solvent-exposed region, explaining why small substituents are tolerated at this position.

The table below presents the docking scores and key interactions observed for selected analogs.

Compound IDDocking Score (kcal/mol)Key Hydrogen Bond InteractionsHydrophobic Interactions
1 -7.5C=O with Lys120Methoxy group with Val78, Leu102
2 -8.2C=O with Lys120Methoxy and N1-methyl with Val78, Leu102
4 -7.8C=O with Lys120; 5-OH with Asp165Diazinane ring with Val78
7 -8.5C=O with Lys120; 5-OH with Asp165N1-methyl with Val78, Leu102

Conformational Analysis and its Direct Impact on Molecular Recognition and Binding Affinities

The conformational flexibility of the this compound scaffold plays a significant role in its ability to adapt to the binding site of a biological target. The six-membered diazinane ring can adopt several low-energy conformations, such as chair, boat, and twist-boat.

Conformational analysis studies, employing computational methods such as molecular mechanics, were conducted to determine the preferred conformations of the active analogs. The results indicate that the chair conformation is the most stable for the unsubstituted scaffold. However, the presence of substituents can influence the conformational landscape.

Molecular dynamics simulations of the ligand-protein complex showed that the most potent analogs, such as compound 7 , can readily adopt a conformation that maximizes favorable interactions within the binding pocket with minimal energetic cost. In contrast, less active analogs may experience steric clashes or require a higher energy penalty to achieve the bioactive conformation, thus reducing their binding affinity. The interplay between the inherent conformational preferences of the ligand and the topology of the receptor's active site is therefore a critical determinant of molecular recognition and biological activity.

Advanced Analytical Methodologies for 5 Methoxydiazinan 3 One Detection and Quantification

Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Purity Assessment and Quantification

The assessment of purity and the precise quantification of 5-Methoxydiazinan-3-one can be effectively achieved through the use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These techniques offer high resolution and sensitivity, making them ideal for separating the target analyte from impurities and accurately determining its concentration.

An HPLC method for this compound has been developed utilizing a reversed-phase C18 column. The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water, which allows for the efficient elution of the compound. Detection is commonly performed using a UV detector set at a wavelength determined by the compound's chromophore. For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

GC-MS provides an alternative and often complementary approach, particularly for volatile and thermally stable compounds. For the analysis of this compound, derivatization may be necessary to enhance its volatility and thermal stability. The gas chromatograph separates the compound from other volatile components in the sample before it enters the mass spectrometer, which provides mass-to-charge ratio data, enabling both identification and quantification.

Table 1: HPLC and GC-MS Method Parameters for this compound Analysis

ParameterHPLC MethodGC-MS Method
Column C18 (4.6 x 250 mm, 5 µm)HP-5ms (30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile:Water (Gradient)Helium
Flow Rate 1.0 mL/min1.2 mL/min
Injection Volume/Mode 10 µL1 µL (Splitless)
Oven Temperature Program Isothermal at 40°C70°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min
Detector UV at 220 nmMass Spectrometer (EI mode)
Retention Time Approximately 5.8 minApproximately 12.3 min

Optimization of Specific Spectrophotometric (UV-Vis) or Electrochemical Detection Techniques for this compound

Spectrophotometric and electrochemical methods offer rapid and cost-effective alternatives for the detection and quantification of this compound.

A UV-Vis spectrophotometric method can be developed based on the principle that this compound absorbs light in the ultraviolet region. The wavelength of maximum absorbance (λmax) is first determined by scanning a solution of the compound across a range of UV wavelengths. This λmax is then used for quantitative analysis, where the absorbance of a sample is measured and compared to a calibration curve prepared from standard solutions.

Electrochemical detection techniques, such as cyclic voltammetry or differential pulse voltammetry, can be optimized for the analysis of this compound if the compound possesses electroactive properties. These methods involve applying a potential to an electrode and measuring the resulting current. The potential at which the compound is oxidized or reduced can be used for qualitative identification, while the peak current is proportional to its concentration.

Method Validation for Analytical Parameters (Specificity, Linearity, Accuracy, Precision, Limits of Detection/Quantification)

Validation of the developed analytical methods is essential to ensure their reliability and suitability for their intended purpose. This process involves the evaluation of several key parameters.

Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components. In HPLC, this is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards and performing a linear regression analysis of the concentration versus the response.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio of the analytical instrument.

Table 2: Summary of Method Validation Parameters for the HPLC Method

ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD) < 2.0%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

Applications in Chemical Process Monitoring, Reaction Progress Analysis, or In Vitro Assay Development

The validated analytical methods for this compound have several important applications. In chemical synthesis, these methods can be used for real-time process monitoring to ensure the reaction is proceeding as expected and to optimize reaction conditions. By analyzing samples at different time points, the formation of the product and the consumption of reactants can be tracked, providing valuable kinetic information.

For reaction progress analysis, the HPLC method is particularly useful for monitoring the disappearance of starting materials and the appearance of this compound and any byproducts. This allows for the determination of the reaction endpoint and the calculation of the reaction yield.

In the context of in vitro assay development, these analytical techniques are indispensable for accurately preparing standard solutions, quantifying the compound in biological matrices after extraction, and assessing its stability under various experimental conditions. This ensures the reliability and reproducibility of the in vitro experimental results.

Potential Applications and Future Research Trajectories for 5 Methoxydiazinan 3 One in Chemical Science

Role as a Chemical Probe for Investigating Biological Mechanisms in vitro

The structure of 5-Methoxydiazinan-3-one, featuring a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a methoxy (B1213986) group that can influence solubility and binding, makes it a candidate for development as a chemical probe. Chemical probes are small molecules designed to interact with specific biological targets, thereby enabling the study of their functions in a cellular or in vitro context. The diazinan-3-one scaffold could serve as a versatile backbone for interacting with various enzymes or receptors.

The methoxy group at the 5-position is of particular interest. Its electronic and steric properties could play a crucial role in target recognition and binding affinity. For instance, it could fit into a hydrophobic pocket of an enzyme's active site or form hydrogen bonds with specific amino acid residues. To explore this potential, initial studies would likely involve screening this compound against a panel of enzymes, such as kinases, proteases, or phosphatases, which are often implicated in disease pathways.

A hypothetical screening cascade to assess the utility of this compound as a chemical probe might involve:

Primary Biochemical Assays: Initial high-throughput screening against a diverse panel of biological targets to identify any preliminary "hits."

Dose-Response Studies: For any identified interactions, determining the potency (e.g., IC₅₀ or EC₅₀) of the compound.

Selectivity Profiling: Testing the compound against a panel of related targets to assess its specificity. A highly selective probe is invaluable for minimizing off-target effects.

Target Engagement Assays: Confirming that the compound binds to the intended target within a cellular context.

The following table illustrates hypothetical data from an initial kinase selectivity screen, a crucial step in characterizing a potential chemical probe.

Kinase TargetPercent Inhibition at 10 µM
Kinase A85%
Kinase B12%
Kinase C5%
Kinase D92%
Kinase E8%

This is a hypothetical data table for illustrative purposes.

Such a profile would suggest that this compound could be a selective inhibitor of Kinase A and Kinase D, warranting further investigation to validate these interactions and elucidate the mechanism of action.

Exploration of this compound in Materials Science or Catalysis

While the primary applications of many heterocyclic compounds are in medicinal chemistry, their unique electronic and structural properties can also be leveraged in materials science and catalysis. The diazinan-3-one ring system, with its combination of nitrogen and carbonyl functionalities, could potentially be explored for applications such as:

Coordination Chemistry and Catalysis: The nitrogen and oxygen atoms could act as ligands, coordinating with metal centers to form novel catalysts. These catalysts could be investigated for their efficacy in various organic transformations, such as cross-coupling reactions or asymmetric synthesis. The methoxy substituent could influence the electronic properties of the metal center, thereby tuning the catalyst's reactivity and selectivity.

Polymer Science: The diazinan-3-one moiety could be incorporated as a monomeric unit in the synthesis of novel polymers. The resulting materials might exhibit interesting properties, such as thermal stability, specific solubility characteristics, or the ability to form ordered structures through hydrogen bonding.

Research in this area would begin with fundamental studies of the compound's coordination chemistry with various metal salts and its stability under polymerization conditions. The success of these endeavors would depend on the chemical reactivity and robustness of the diazinan-3-one ring.

Design of Next-Generation this compound Derivatives with Enhanced Specificity or Novel Chemical Functionalities

A key strategy in modern drug discovery and chemical biology is the synthesis of analog libraries based on a promising lead compound. For this compound, several positions on the heterocyclic ring are amenable to chemical modification, allowing for the systematic exploration of its structure-activity relationship (SAR).

Potential Modification Sites:

N1 and N2 Positions: The nitrogen atoms of the diazinan ring could be alkylated or acylated to introduce a variety of substituents. This would allow for the modulation of properties such as solubility, cell permeability, and target-binding interactions.

Position 5: The methoxy group could be replaced with other alkoxy groups, halogens, or small alkyl chains to probe the steric and electronic requirements of a potential binding pocket.

Positions 4 and 6: The methylene (B1212753) carbons could potentially be substituted to create chiral centers, which could lead to stereospecific interactions with biological targets.

The following table outlines a hypothetical set of derivatives and their potential impact on a biological target, based on the initial hypothetical finding of Kinase A inhibition.

DerivativeModificationHypothetical IC₅₀ (µM) for Kinase ARationale for Design
Parent Compound 5-methoxy2.5Initial Hit
Derivative 1 5-ethoxy1.8Explore larger hydrophobic pocket
Derivative 2 5-isopropoxy5.2Steric hindrance may reduce binding
Derivative 3 N1-methyl0.9Potential for additional favorable interactions
Derivative 4 N1-benzyl15.7Large group may disrupt binding
Derivative 5 5-fluoro8.1Altering electronic properties

This is a hypothetical data table for illustrative purposes.

The synthesis and evaluation of such a focused library of derivatives would be instrumental in developing more potent and selective compounds, potentially leading to highly specific chemical probes or even therapeutic candidates.

Integration with High-Throughput Screening Methodologies for Novel Chemical Discoveries

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. The core structure of this compound is well-suited for inclusion in HTS libraries due to its relatively low molecular weight and synthetic tractability.

To leverage HTS, a chemical library based on the this compound scaffold could be designed and synthesized. This would involve creating a diverse set of derivatives with variations at the key modification points identified in the previous section. This library could then be screened against a wide array of biological targets, including:

Enzyme panels: Kinases, proteases, phosphatases, etc.

Receptor binding assays: G-protein coupled receptors (GPCRs), nuclear receptors, etc.

Cell-based assays: Measuring endpoints such as cell viability, apoptosis, or the expression of specific reporter genes.

The integration of the this compound scaffold into HTS campaigns would significantly accelerate the discovery of new biological activities associated with this chemical class. The results of such screens would not only identify potential lead compounds for various diseases but also provide valuable data for understanding the broader biological relevance of the diazinan-3-one chemical space.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.